![molecular formula C22H26ClNO4S B193569 (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride CAS No. 166591-11-3](/img/structure/B193569.png)

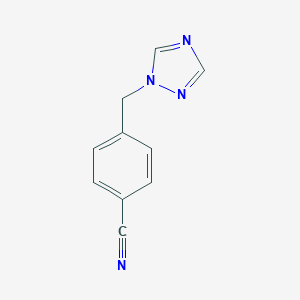

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'adrogolide est un promédicament chimiquement stable qui est rapidement converti dans le plasma en A-86929, un agoniste complet des récepteurs de la dopamine D1 . Il est principalement étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie de Parkinson et de la dépendance à la cocaïne . Le chlorhydrate d'adrogolide est connu pour sa haute sélectivité pour les récepteurs de la dopamine D1 par rapport aux récepteurs D2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate d'adrogolide est synthétisé par une série de réactions chimiques impliquant la formation du promédicament à partir de ses composés précurseurs. La synthèse implique généralement les étapes suivantes :

Formation de la structure principale : La structure principale de l'adrogolide est synthétisée par une série de réactions organiques, notamment des réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que des groupes hydroxyle et amine sont introduits dans la structure principale par des réactions de substitution.

Formation du sel de chlorhydrate : La dernière étape implique la conversion de la forme de base libre de l'adrogolide en son sel de chlorhydrate en le faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate d'adrogolide implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour une production à grande échelle en contrôlant les conditions de réaction telles que la température, la pression et le pH. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés assure une qualité de produit constante et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'adrogolide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate d'adrogolide en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate d'adrogolide avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs effets thérapeutiques potentiels et leurs propriétés pharmacocinétiques améliorées .

Applications de la recherche scientifique

Le chlorhydrate d'adrogolide a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des agonistes des récepteurs de la dopamine et leurs interactions avec d'autres molécules.

Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle des récepteurs de la dopamine D1 dans divers processus physiologiques.

Médecine : Le chlorhydrate d'adrogolide est principalement étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie de Parkinson et de la dépendance à la cocaïne.

Mécanisme d'action

Le chlorhydrate d'adrogolide exerce ses effets en agissant comme un agoniste complet des récepteurs de la dopamine D1. Après son administration, il est rapidement converti en A-86929 dans le plasma. A-86929 se lie aux récepteurs de la dopamine D1, ce qui entraîne l'activation des voies de signalisation intracellulaires qui modulent la libération des neurotransmetteurs et l'activité neuronale. Cette activation se traduit par une amélioration de la fonction motrice et une réduction de l'envie de substances addictives .

Applications De Recherche Scientifique

Adrogolide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with other molecules.

Biology: The compound is used in biological studies to investigate the role of dopamine D1 receptors in various physiological processes.

Medicine: Adrogolide hydrochloride is primarily researched for its potential therapeutic effects in treating Parkinson’s disease and cocaine addiction.

Mécanisme D'action

Adrogolide hydrochloride exerts its effects by acting as a full agonist at dopamine D1 receptors. Upon administration, it is rapidly converted to A-86929 in plasma. A-86929 binds to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This activation results in improved motor function and reduced craving for addictive substances .

Comparaison Avec Des Composés Similaires

Composés similaires

Lévo-dopa : Un précurseur de la dopamine utilisé dans le traitement de la maladie de Parkinson.

Pramipexole : Un agoniste de la dopamine utilisé pour traiter la maladie de Parkinson et le syndrome des jambes sans repos.

Ropinirole : Un autre agoniste de la dopamine utilisé pour des indications similaires à celles du pramipexole.

Unicité

Le chlorhydrate d'adrogolide est unique en raison de sa haute sélectivité pour les récepteurs de la dopamine D1 par rapport aux récepteurs D2. Cette sélectivité réduit le risque d'effets secondaires associés à l'activation des récepteurs D2, tels que la dyskinésie. De plus, le chlorhydrate d'adrogolide a montré un potentiel pour réduire l'envie de cocaïne, ce qui n'est pas une caractéristique courante des autres agonistes de la dopamine .

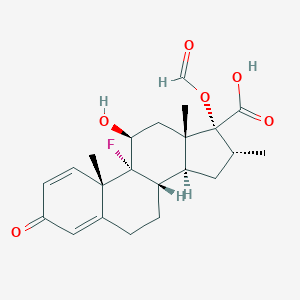

Propriétés

Numéro CAS |

166591-11-3 |

|---|---|

Formule moléculaire |

C22H26ClNO4S |

Poids moléculaire |

436.0 g/mol |

Nom IUPAC |

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |

InChI |

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |

Clé InChI |

NPEZSCRKHFTLPE-MYXGOWFTSA-N |

SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

SMILES isomérique |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

SMILES canonique |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Apparence |

Solid Powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adrogolide interact with its target and what are the downstream effects?

A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []

Q2: What is the relationship between the structure of Adrogolide and its activity?

A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.

Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?

A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

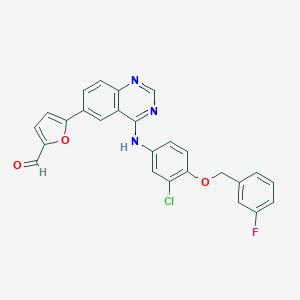

![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)

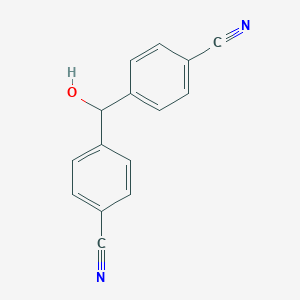

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)